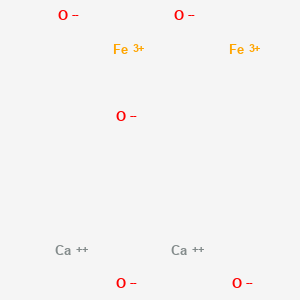

Dicalcium diiron pentaoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dicalcium diiron pentaoxide (DCIP) is a chemical compound that is commonly used as a redox indicator in biochemical assays. It is a bright blue powder that turns colorless when it is reduced. DCIP is widely used in laboratory experiments to detect the presence of reducing agents.

Mécanisme D'action

Dicalcium diiron pentaoxide acts as an electron acceptor in biochemical reactions. It is reduced by electrons from reducing agents, which causes it to change color from blue to colorless. The reduction of Dicalcium diiron pentaoxide is often coupled with the oxidation of the reducing agent, which allows researchers to measure the activity of enzymes and other biological molecules.

Effets Biochimiques Et Physiologiques

Dicalcium diiron pentaoxide has no known biochemical or physiological effects in living organisms. It is a non-toxic compound that is widely used in laboratory experiments.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using Dicalcium diiron pentaoxide in laboratory experiments is its sensitivity to small changes in the concentration of reducing agents. It is also a relatively inexpensive reagent that is readily available. However, Dicalcium diiron pentaoxide has some limitations as well. It is not suitable for use in experiments that require high precision, as it can be affected by pH changes and other factors. Additionally, Dicalcium diiron pentaoxide is not effective in detecting reducing agents that are present in low concentrations.

Orientations Futures

There are several potential future directions for research involving Dicalcium diiron pentaoxide. One area of interest is the development of new methods for synthesizing Dicalcium diiron pentaoxide that are more efficient and cost-effective. Another potential direction is the development of new applications for Dicalcium diiron pentaoxide in fields such as biotechnology and environmental science. Additionally, researchers may explore the use of Dicalcium diiron pentaoxide in combination with other reagents to improve its sensitivity and accuracy in detecting reducing agents.

Méthodes De Synthèse

Dicalcium diiron pentaoxide can be synthesized by reacting ferrous sulfate with calcium hydroxide in the presence of sodium hypochlorite. The reaction produces a blue precipitate, which is then washed and dried to obtain pure Dicalcium diiron pentaoxide.

Applications De Recherche Scientifique

Dicalcium diiron pentaoxide is widely used in scientific research to detect the presence of reducing agents in biological samples. It is commonly used in enzymatic assays to measure the activity of enzymes. Dicalcium diiron pentaoxide is also used in photosynthesis research to measure the rate of electron transfer in photosystem II.

Propriétés

Numéro CAS |

12013-62-6 |

|---|---|

Nom du produit |

Dicalcium diiron pentaoxide |

Formule moléculaire |

Ca2Fe2O5 |

Poids moléculaire |

271.84 g/mol |

Nom IUPAC |

dicalcium;iron(3+);oxygen(2-) |

InChI |

InChI=1S/2Ca.2Fe.5O/q2*+2;2*+3;5*-2 |

Clé InChI |

CJBPTBNCVDOUQA-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Fe+3].[Fe+3] |

SMILES canonique |

[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Fe+3].[Fe+3] |

Autres numéros CAS |

12013-62-6 |

Synonymes |

dicalcium diiron pentaoxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)

![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)